molecular formula C11H16ClN3O2 B2435519 tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate CAS No. 1638765-31-7

tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate

Cat. No.: B2435519
CAS No.: 1638765-31-7
M. Wt: 257.72
InChI Key: OWPPJYGXOIOWPF-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate (CAS No: 1638765-31-7 ), with a molecular weight of 257.72 g/mol and the molecular formula C₁₁H₁₆ClN₃O₂(citation:1), is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research(citation:1). This compound features a 2-chloropyrimidine heterocycle, an electron-deficient aromatic system that is highly amenable to nucleophilic aromatic substitution, strategically connected to a tert-butyloxycarbonyl (Boc)-protected amine via a flexible ethylene linker(citation:1). This molecular architecture makes it an exceptionally versatile intermediate for the synthesis of more complex molecules, particularly through cross-coupling reactions and further functionalization of the pyrimidine ring(citation:1). The presence of the Boc protecting group allows for straightforward deprotection under mild acidic conditions to generate the primary amine, which can subsequently be coupled with various carboxylic acids, sulfonyl chlorides, or other electrophiles to create diverse chemical libraries(citation:1). Researchers primarily utilize this compound as a key scaffold in the development of potential pharmaceutical candidates, where its structural components are commonly found in active molecules. The exclusive application of this product is for research and further manufacturing purposes; it is strictly not for human or veterinary use(citation:1).

Properties

IUPAC Name

tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)13-5-4-8-6-14-9(12)15-7-8/h6-7H,4-5H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPPJYGXOIOWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Alkylation and Carbamate Protection

A widely reported method involves sequential functionalization of 2-chloropyrimidine followed by carbamate protection.

Step 1: Ethylation of 2-Chloropyrimidine
The chloropyrimidine core undergoes alkylation using 1,2-dibromoethane or bromoethylphthalimide in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Catalytic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitate nucleophilic substitution at the pyrimidine's 5-position. For example:
$$
\text{2-Chloropyrimidine} + \text{BrCH}2\text{CH}2\text{Phth} \xrightarrow{\text{NaH, THF}} \text{5-(2-Phthalimidoethyl)-2-chloropyrimidine}
$$

Step 2: Deprotection and Amine Isolation
Phthalimide removal via hydrazine hydrate in ethanol yields 2-(2-chloropyrimidin-5-yl)ethylamine:
$$
\text{5-(2-Phthalimidoethyl)-2-chloropyrimidine} \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} \text{2-(2-Chloropyrimidin-5-yl)ethylamine}
$$

Step 3: Carbamate Protection
The primary amine reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP):
$$
\text{2-(2-Chloropyrimidin-5-yl)ethylamine} + \text{Boc}2\text{O} \xrightarrow{\text{TEA, CH}2\text{Cl}_2} \text{this compound}
$$

Direct Coupling Approaches

Recent advancements employ palladium-catalyzed cross-coupling to streamline synthesis. A representative protocol from patent literature involves:

Suzuki-Miyaura Coupling
5-Bromo-2-chloropyrimidine reacts with a boronic ester-functionalized ethylamine precursor under palladium catalysis:
$$
\text{5-Bromo-2-chloropyrimidine} + \text{B(OH)}2\text{CH}2\text{CH}2\text{NHBoc} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{this compound}
$$
Key conditions:

  • Solvent: Toluene/ethanol (3:1)
  • Temperature: 80°C, 12 h
  • Yield: 68–72%

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Comparative studies highlight solvent polarity’s impact on alkylation efficiency:

Solvent Dielectric Constant (ε) Reaction Yield (%)
THF 7.5 85
DMF 36.7 78
Dichloromethane 8.9 62

Polar aprotic solvents (THF, DMF) enhance nucleophilicity of the ethylating agent, while bulky bases (NaH) minimize side reactions.

Catalytic Enhancements

Nickel and palladium complexes accelerate coupling steps:

  • NiCl₂(dppe) : Reduces reaction time by 40% in Suzuki couplings.
  • Pd/C : Enables hydrogenolytic deprotection-carbamation tandem reactions, achieving 89% yield.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to improve throughput:

  • Microreactor setup : Mixing 2-chloropyrimidine and bromoethylphthalimide at 100 mL/min, residence time 5 min.
  • In-line purification : Simulated moving bed chromatography (SMBC) achieves >99% purity.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : ≥99.5% (C18 column, 254 nm)
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.48 (q, 2H, CH₂NH), 4.12 (t, 2H, CH₂Pyrimidine), 8.51 (s, 2H, Pyrimidine-H).
  • MS (ESI+) : m/z 257.72 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: N-oxides of the pyrimidine ring.

    Reduction Products: Dechlorinated pyrimidine derivatives.

Scientific Research Applications

Organic Synthesis

tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate serves as a versatile intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and pharmaceuticals.

Medicinal Chemistry

In biological research, this compound is studied for its interactions with biological targets, particularly enzymes and receptors. Its chloropyrimidine moiety enhances binding affinity, making it a candidate for drug development.

Enzyme Inhibition Studies

Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, derivatives have shown potential as inhibitors of kinases and proteases, which are crucial in various cellular functions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Case Studies

  • Antiparasitic Activity
    • Research has indicated that structural modifications can enhance antiparasitic activity against Plasmodium falciparum. While specific data on this compound is limited, findings suggest a promising avenue for further exploration in malaria treatment.
  • Kinase Inhibition
    • A study evaluated pyrimidine derivatives for their kinase inhibitory potential, revealing that modifications similar to those found in this compound significantly impacted inhibitory activity against cyclin-dependent kinases (CDKs), highlighting its potential role in cancer therapeutics.
Activity TypeObservationsReferences
AntiparasiticEnhanced activity against Plasmodium falciparum
Kinase InhibitionSignificant inhibitory effects on CDKs
Enzyme InteractionPotential inhibition of metabolic enzymes

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine ring can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • tert-Butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate
  • tert-Butyl N-[2-(2-fluoropyrimidin-5-yl)ethyl]carbamate
  • tert-Butyl N-[2-(2-bromopyrimidin-5-yl)ethyl]carbamate

Comparison: While all these compounds share a similar core structure, the different halogen atoms (chlorine, fluorine, bromine) impart distinct chemical properties. For instance, the fluorine derivative may exhibit different reactivity and binding affinity compared to the chlorine derivative. These differences can be exploited to fine-tune the biological activity and selectivity of the compounds for specific applications .

Biological Activity

tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate is a compound of interest in medicinal chemistry and biological research. Its unique structure, featuring a chloropyrimidine moiety, positions it as a potential candidate for various therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₆ClN₃O₂
  • Molecular Weight : 257.72 g/mol
  • CAS Number : 1638765-31-7

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Chloropyrimidine Intermediate : Starting with 2-chloropyrimidine, an ethylating agent introduces the ethyl linker.
  • Carbamoylation Reaction : The intermediate is reacted with tert-butyl carbamate in the presence of a base (e.g., sodium hydride) and aprotic solvents (e.g., DMF or THF) under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with various biological targets, primarily enzymes and receptors. The chloropyrimidine component enhances its binding affinity, potentially modulating enzyme activity and influencing metabolic pathways.

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in metabolic processes. For instance, studies have demonstrated its potential as an inhibitor of kinases and proteases, which are crucial in various cellular functions .

Binding Affinity and Specificity

Preliminary investigations into the binding affinity of this compound suggest it may exhibit selective interactions with certain receptors. Ongoing studies aim to elucidate its specificity and the underlying mechanisms that govern its biological effects.

Case Studies

  • Antiparasitic Activity : In a study examining related compounds, it was noted that structural modifications could enhance antiparasitic activity against Plasmodium falciparum. While specific data on this compound is limited, the findings suggest a promising avenue for further exploration in malaria treatment .
  • Kinase Inhibition : A recent study evaluated various pyrimidine derivatives for their kinase inhibitory potential. The results indicated that modifications similar to those found in this compound significantly impacted inhibitory activity against cyclin-dependent kinases (CDKs), highlighting its potential role in cancer therapeutics .

Comparative Analysis

Compound NameStructureKey Features
This compoundStructureIntermediate in organic synthesis; potential enzyme inhibitor
tert-butyl N-[2-(2-fluoropyrimidin-5-yl)ethyl]carbamate-Different halogen may affect reactivity and selectivity
tert-butyl N-[2-(2-bromopyrimidin-5-yl)ethyl]carbamate-Explored for variations in biological activity

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[2-(2-chloropyrimidin-5-yl)ethyl]carbamate, and what critical parameters influence yield?

Answer: A common synthesis involves coupling 2-chloropyrimidin-5-ylethylamine with Boc anhydride (di-tert-butyl dicarbonate) under mild basic conditions. Key steps include:

Amine Protection : React the primary amine group with Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF), using a base like triethylamine (TEA) or DMAP (4-dimethylaminopyridine) to scavenge HCl .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is typically employed.
Critical Parameters :

  • Temperature : Excess heat can lead to Boc group cleavage; reactions are best performed at 0–25°C.
  • Stoichiometry : A 1.2–1.5 molar excess of Boc anhydride ensures complete amine protection.
  • Moisture Control : Anhydrous conditions prevent hydrolysis of the Boc group.
    Yield Optimization : Pilot reactions (50–100 mg scale) are advised to calibrate solvent/base ratios before scaling up. Reported yields range from 65–85% depending on purity of starting materials .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

Answer: A multi-technique approach is essential:

NMR Spectroscopy :

  • ¹H NMR : Look for the tert-butyl singlet at δ 1.3–1.5 ppm and pyrimidine protons at δ 8.5–9.0 ppm .
  • ¹³C NMR : Confirm the carbonyl carbon (Boc group) at ~155 ppm and pyrimidine carbons at 110–160 ppm.

Mass Spectrometry : ESI-MS or HRMS should show [M+H]⁺ matching the molecular formula (C₁₁H₁₅ClN₃O₂, exact mass 256.09 g/mol) .

HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .

Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values.

Common Pitfalls : Residual solvents (e.g., DCM) may obscure NMR signals; ensure thorough drying under vacuum .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer: While no acute toxicity is reported, standard carbamate handling protocols apply:

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Ventilation : Avoid inhalation of fine powders; local exhaust ventilation is recommended.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
    Stability : Store at 2–8°C under inert gas (argon) to prevent hydrolysis. Incompatible with strong acids/bases .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software tools are recommended?

Answer: Single-crystal X-ray diffraction (SCXRD) is gold-standard for conformational analysis:

Crystallization : Grow crystals via vapor diffusion (e.g., DCM/pentane) or slow evaporation from ethanol.

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

Refinement :

  • SHELX Suite : SHELXT for structure solution, SHELXL for refinement.
  • ORTEP-3 : Graphical interface for thermal ellipsoid visualization (Fig. 1).
    Key Metrics :
  • R-factor : Aim for <0.05 for high-resolution data.
  • Torsion Angles : Validate pyrimidine-ethyl-Boc dihedral angles against DFT calculations .

Case Study : A related carbamate derivative showed a 10° deviation from idealized geometry due to steric hindrance, resolved via Hirshfeld surface analysis .

Q. What mechanistic insights explain its reactivity in palladium-catalyzed cross-coupling reactions?

Answer: The 2-chloropyrimidine moiety acts as an electrophilic partner in Suzuki-Miyaura or Buchwald-Hartwig couplings:

Catalytic System : Pd(PPh₃)₄ or Pd(dba)₂ with SPhos/Xantphos ligands.

Base : Cs₂CO₃ or K₃PO₄ in toluene/water (3:1) at 80–100°C.

Key Intermediate : Oxidative addition of Pd⁰ to the C–Cl bond forms a Pd(II) complex, followed by transmetallation/reductive elimination .

Q. Challenges :

  • Competitive Boc Deprotection : High temperatures (>110°C) or strong bases (NaOH) cleave the carbamate.
  • Byproducts : Homocoupling (e.g., bipyrimidines) if ligand loading is insufficient.

Q. How does this compound serve as a building block in targeted drug discovery (e.g., kinase inhibitors)?

Answer: Its chloropyrimidine group is a pharmacophore in kinase-binding motifs:

Functionalization : The Cl atom is displaced by nucleophiles (e.g., amines, thiols) to generate analogs.

Case Example : In a 2021 patent, it was coupled with a cyclohexylamine fragment to yield a JAK2 inhibitor precursor (IC₅₀ = 12 nM) .
SAR Insights :

  • Electron-Withdrawing Groups : Enhance electrophilicity of the pyrimidine ring.
  • Linker Flexibility : The ethyl spacer allows conformational adjustment in binding pockets.

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